molecular formula C12H13N5O2S B2821005 N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide CAS No. 477890-47-4

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide

Cat. No. B2821005
CAS RN: 477890-47-4
M. Wt: 291.33
InChI Key: STDKJLMXYLSXDX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide and its derivatives have shown promising results in cancer research. Compounds containing the thiadiazole moiety, like 4-methyl-2-phenylthiazole-5-carbohydrazide, have been synthesized and evaluated for their anticancer activity. These compounds exhibited potent activity against Hepatocellular carcinoma cell line (HepG-2) with significant structure-activity relationships observed (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Anticonvulsant Activity

Substituted 1,3,4-thiadiazoles, like 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, represent a new class of anticonvulsant agents. They have shown efficacy comparable to standard drugs such as phenytoin, phenobarbital, and carbamazepine, highlighting their potential in anticonvulsant therapy (Chapleo et al., 1986).

Antihypertensive Agents

Compounds derived from this chemical structure have been synthesized and evaluated for their antihypertensive activity. These include thiosemicarbazides, triazoles, and Schiff bases, which showed promising α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Analgesic and Anti-Inflammatory Activities

Derivatives containing the thiadiazole ring have been found to exhibit significant analgesic and anti-inflammatory activities. However, these compounds were mostly inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).

Antimicrobial Agents

Several derivatives of this compound have been synthesized and shown moderate antimicrobial activity. For example, synthesis of formazans from a related Mannich base demonstrated moderate in vitro activity against bacterial strains such as Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-3-5-9(6-4-7)13-12(19)16-15-11(18)10-8(2)14-17-20-10/h3-6H,1-2H3,(H,15,18)(H2,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKJLMXYLSXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331059
Record name 1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477890-47-4
Record name 1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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